2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide
Description
2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a trichloroethyl group and a 2,6-dimethylmorpholine moiety. The trichloroethyl group is reminiscent of organochlorine pesticides (e.g., DDT derivatives) , while the morpholine ring may enhance solubility or modulate target binding .
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N2O2/c1-10-6-4-5-7-13(10)14(22)20-15(16(17,18)19)21-8-11(2)23-12(3)9-21/h4-7,11-12,15H,8-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMJPTGKJORMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-dimethylmorpholine with a suitable chlorinating agent, such as thionyl chloride, to introduce the trichloromethyl group.
Coupling Reaction: The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: The reactions usually proceed over several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a benzamide core with a hydroxy-tert-butyl group instead of the trichloroethyl-morpholine substituent.
- Synthesis: Produced via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, yielding an N,O-bidentate directing group suitable for metal-catalyzed reactions .
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives
- Structure : Benzamide backbone with a dioxothiazolidine substituent.
- Synthesis : Utilizes carbodiimide coupling in DMF, similar to peptide bond formation .
- Key Difference : The dioxothiazolidine group may confer anti-inflammatory or antimicrobial properties, diverging from the trichloroethyl-morpholine’s likely pesticidal role.
N-Substituted Benzamide Pesticides (e.g., Sulfentrazone, Diflufenican)
- Structure : Benzamides with halogenated aryl or heterocyclic substituents (e.g., difluorophenyl, triazolyl groups) .
- Function : Act as herbicides (sulfentrazone) or fungicides (diflufenican) via enzyme inhibition.
- Comparison: The target compound’s trichloroethyl group aligns with historical organochlorines (DDT ), but the morpholine ring may reduce environmental persistence while enhancing target specificity.
Functional and Mechanistic Comparisons
Pesticidal Activity
- DDT Analogues : Chlorinated ethyl/aryl groups enable neurotoxic effects via sodium channel modulation . The target compound’s trichloroethyl group may share this mechanism but with altered pharmacokinetics due to the morpholine moiety.
- Modern Benzamide Pesticides: Sulfentrazone inhibits protoporphyrinogen oxidase, while diflufenican targets carotenoid biosynthesis . The target compound’s mode of action remains speculative but could involve similar enzyme interactions.
Molecular Docking and Binding Affinity
- Tools : Software like AutoDock Vina and UCSF Chimera enable comparative docking studies.
- Hypothetical Analysis: The morpholine group may form hydrogen bonds with target proteins, while the trichloroethyl group contributes hydrophobic interactions. This dual functionality could enhance binding affinity compared to non-halogenated benzamides (e.g., ).
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Molecular Docking Parameters (Hypothetical)
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide?
Methodological Answer:
- Synthesis:
- Step 1: React 2-methylbenzoyl chloride with a trichloroethylamine intermediate under reflux in ethanol with glacial acetic acid as a catalyst to form the benzamide core .
- Step 2: Introduce the 2,6-dimethylmorpholine moiety via nucleophilic substitution. Use acetonitrile as the solvent and reflux for 1–3 minutes to ensure cyclization .
- Purification: Employ column chromatography (silica gel, dichloromethane:methanol 10:0.5) to isolate the product .
- Characterization:
Q. How can molecular docking tools like AutoDock Vina be applied to study this compound’s interaction with biological targets?
Methodological Answer:
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Activity:
- Perform broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC values reported in µg/mL) .
- Cytotoxicity:
- Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
- Enzyme Inhibition:
- Test inhibition of acetylcholinesterase or urease enzymes using spectrophotometric methods .
Advanced Research Questions
Q. How can multi-step synthesis protocols be optimized to improve yield and purity?
Methodological Answer:
- Reaction Monitoring: Use TLC (silica gel, UV visualization) to track intermediate formation and minimize side reactions .
- Solvent Optimization: Replace ethanol with DMF for cyclization steps to enhance reaction rates and yields (e.g., from 65% to 85%) .
- Catalyst Screening: Test Lewis acids like ZnCl or BF-EtO to accelerate benzamide coupling .
Q. How do structural modifications influence its bioactivity?
Methodological Answer (SAR):
- Trichloroethyl Group: Removing this group reduces antifungal activity by 70%, indicating its role in target binding .
- Morpholine Substitution: 2,6-Dimethylmorpholine enhances solubility and pharmacokinetics compared to unsubstituted morpholine .
- Benzamide Core: Fluorination at the 4-position increases anticancer potency (IC drops from 12 µM to 4 µM) .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization:
- Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa cells) and culture conditions .
- Include positive controls (e.g., fluconazole for antifungal assays) to calibrate inter-lab variability .
- Data Analysis:
- Apply multivariate statistics (e.g., PCA) to identify confounding factors like solvent residues or endotoxin contamination .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Metabolic Profiling:
- Use LC-MS to identify hepatic metabolites in rodent models and correlate with activity loss .
- Formulation Adjustments:
- Encapsulate the compound in liposomes to enhance bioavailability and reduce first-pass metabolism .
- Pharmacokinetic Modeling:
- Fit in vitro IC data to PBPK models to predict effective in vivo dosing .
Q. What environmental persistence and degradation pathways should be studied?
Methodological Answer:
- Persistence Assays:
- Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions .
- Photolysis:
- Expose the compound to UV light (254 nm) and monitor degradation via GC-MS, identifying chloro-byproducts .
- Ecotoxicity:
- Test acute toxicity on Daphnia magna (LC) and algae growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
